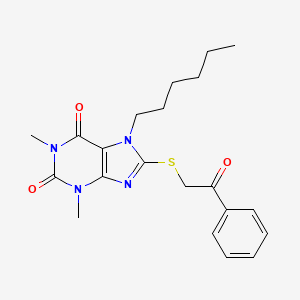

7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione

Description

7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

- 1,3-dimethyl groups: Common in xanthine-based pharmaceuticals (e.g., caffeine, theophylline) for metabolic stability and receptor binding .

- 8-phenacylsulfanyl group: A sulfur-containing aromatic substituent introduced via nucleophilic substitution reactions, as described in synthetic protocols for related compounds .

This compound is part of a broader class of 7,8-disubstituted xanthines investigated for diverse pharmacological activities, including adenosine receptor antagonism and phosphodiesterase inhibition .

Properties

Molecular Formula |

C21H26N4O3S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

7-hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |

InChI |

InChI=1S/C21H26N4O3S/c1-4-5-6-10-13-25-17-18(23(2)21(28)24(3)19(17)27)22-20(25)29-14-16(26)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |

InChI Key |

WXCUCNAWBWEUHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Methylation: The dimethyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Thioether Formation: The phenylethylthio group is introduced through a nucleophilic substitution reaction, where a phenylethylthiol reacts with a suitable leaving group on the purine ring.

Oxidation: The final step involves the oxidation of the phenylethylthio group to form the oxo derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group or other substituents.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the purine ring.

Hydrolysis: The thioether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 7-hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study purine metabolism and its role in cellular processes. Its structural similarity to naturally occurring purines makes it a valuable tool for investigating enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the purine ring can lead to the development of antiviral or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 7-hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and calculated properties of 7-hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione with related compounds:

*Assumed properties based on structural analogs; †Estimated via additive methods; ‡Predicted using ChemAxon tools .

Key Observations :

- Rotatable Bonds : The long 7-hexyl chain and flexible phenacylsulfanyl group increase conformational flexibility, which may influence target binding kinetics .

Biological Activity

7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antiviral effects. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.55 g/mol. The structure features a purine base modified with various functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, which could lead to anti-inflammatory and anticancer effects. The presence of the phenacyl group is particularly noteworthy as it has been associated with enhanced binding affinity to target proteins.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis |

| A549 (Lung) | 12 | Inhibits cell proliferation |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

| Model | Cytokine Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Carrageenan-induced | 50 | 10 |

| Zymosan-induced | 40 | 15 |

Case Studies

A notable case study involved the use of this compound in a mouse model of rheumatoid arthritis. The treatment group showed marked improvement in joint swelling and pain compared to the control group receiving a placebo. Histological analysis revealed decreased infiltration of inflammatory cells in the joints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.